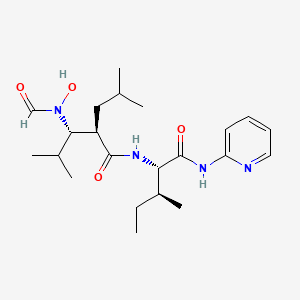
(2R,3S)-3-(Formyl-hydroxyamino)-2-(2-methyl-1-propyl)-4-methylpentanoic acid, ((1S,2S)-2-methyl-1-(2-pyridylcarbamoyl)-1-butyl)amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GW-3333 is a potent and orally active inhibitor of tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMP). It is primarily used in scientific research for its ability to inhibit the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. This compound has shown potential in the research of arthritis due to its anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GW-3333 involves several key steps:
Catalytic Hydrogenation: Methyl isobutyrylacetate is hydrogenated in the presence of a chiral ruthenium catalyst to produce (S)-hydroxy ester.
Alkylation: The lithium enolate of the hydroxy ester is alkylated with 3-bromo-2-methyl-1-propene, yielding a diastereoselective product.
Hydrogenation: The olefin double bond is hydrogenated over palladium on carbon to provide a saturated compound.
Hydrolysis and Coupling: The methyl ester group is hydrolyzed to form a carboxylic acid, which is then coupled with O-tetrahydropyranylhydroxylamine to furnish a tetrahydropyranyl-protected hydroxamate.
Cyclization and Hydrolysis: The protected hydroxamate is converted into a mesylate, followed by cyclization under basic conditions to form an azetidinone.
Industrial Production Methods
The industrial production of GW-3333 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
GW-3333 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
GW-3333 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用機序
GW-3333 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the production of tumor necrosis factor-alpha, a cytokine that plays a key role in inflammation. By inhibiting these enzymes, GW-3333 reduces the production of tumor necrosis factor-alpha, thereby mitigating inflammation. The molecular targets include the catalytic domains of these enzymes, and the pathways involved are primarily related to inflammatory signaling .
類似化合物との比較
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor used in cancer research.
TAPI-1: A TACE inhibitor used to study inflammation and immune responses.
Uniqueness
GW-3333 is unique in its dual inhibition of both tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. This dual action makes it particularly effective in reducing inflammation and provides a broader range of applications compared to compounds that target only one of these enzymes .
特性
CAS番号 |
212609-68-2 |
|---|---|
分子式 |
C22H36N4O4 |
分子量 |
420.5 g/mol |
IUPAC名 |
(2R,3S)-3-[formyl(hydroxy)amino]-4-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylamino)pentan-2-yl]-2-(2-methylpropyl)pentanamide |
InChI |
InChI=1S/C22H36N4O4/c1-7-16(6)19(22(29)24-18-10-8-9-11-23-18)25-21(28)17(12-14(2)3)20(15(4)5)26(30)13-27/h8-11,13-17,19-20,30H,7,12H2,1-6H3,(H,25,28)(H,23,24,29)/t16-,17+,19-,20-/m0/s1 |
InChIキー |
SMZPWUUYPYYHIV-HNJRGHQBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)[C@H](C(C)C)N(C=O)O |
SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
正規SMILES |
CCC(C)C(C(=O)NC1=CC=CC=N1)NC(=O)C(CC(C)C)C(C(C)C)N(C=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GW 3333 GW-3333 GW3333 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



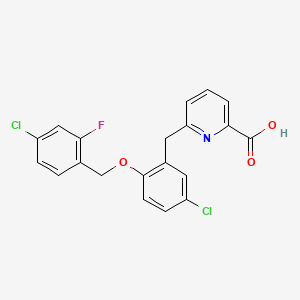

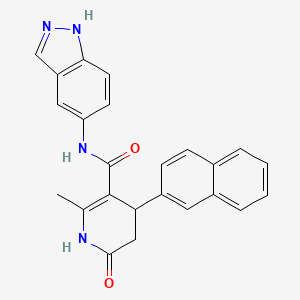
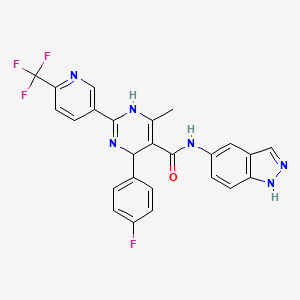

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
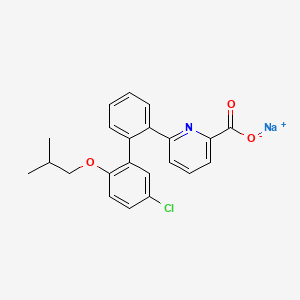
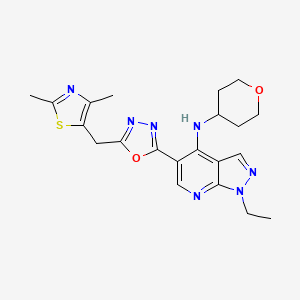
![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
![(Z)-4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-5-hydroxy-2-phenylpent-1-enyl)phenol](/img/structure/B1672391.png)

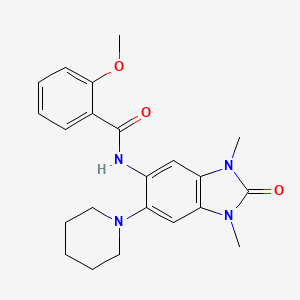
![(5Z)-2-[(2,6-Dichlorophenyl)amino]-5-(6-quinoxalinylmethylene)-4(5H)-thiazolone](/img/structure/B1672396.png)